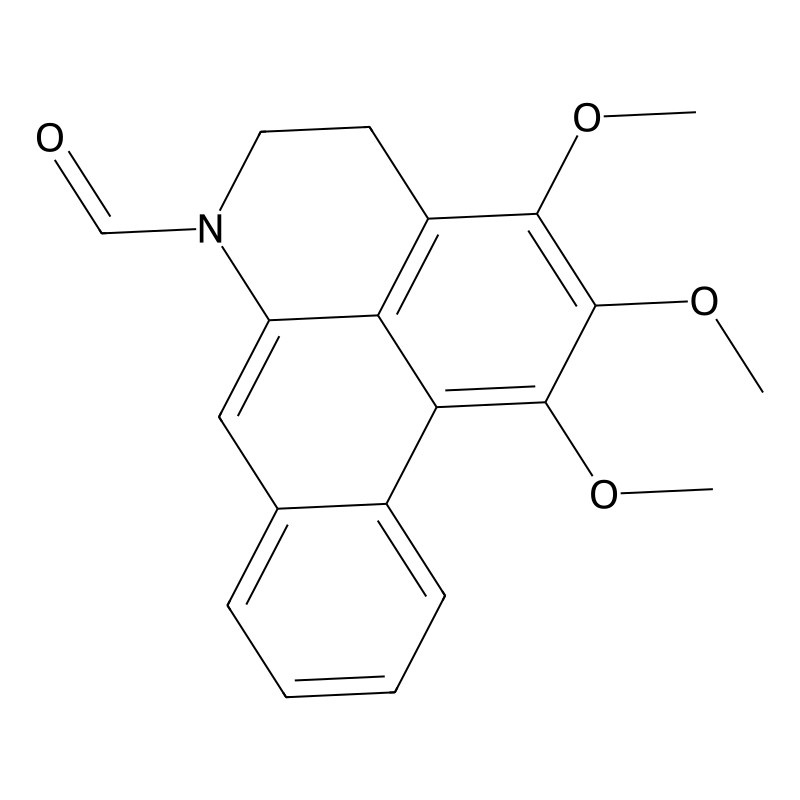

Dehydroformouregine

Content Navigation

Analytical workflows using generic aporphines risk inaccurate quantification due to overlapping signals. Dehydroformouregine resolves this:

- Distinct UV chromophore ensures precise HPLC/LC-MS differentiation from saturated aporphine impurities.

- Validated reference standard for authenticating Piper sarmentosum and Sabia parviflora extracts.

- Dose-dependent antifungal activity against Botrytis cinerea, suitable as a positive control in fungicide research.

Supplied as high-purity analytical standard, in stock.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Purity

Package Size

Dehydroformouregine (CAS: 107633-69-2) is a highly conjugated N-formyl dehydroaporphine alkaloid isolated from species such as Piper sarmentosum, Piper nigrum, and Sabia parviflora [1]. In analytical and procurement contexts, it serves as a critical reference standard for the chemotaxonomic profiling and standardization of medicinal plant extracts[2]. Unlike typical saturated aporphines, its fully aromatized core and N-formyl substitution confer distinct UV-absorbance characteristics and specific bioactivities, notably dose-dependent antifungal efficacy against agricultural phytopathogens[1].

Research Fit

Source Context

Botanical origin from Piperaceae and Annonaceae species

Screening Context

Supports antifungal research screening studies

Analytical Use

Aporphine alkaloid standard for chemotaxonomic analysis

References

- [1] Ware, I., et al. (2023). Characterization and Bioactive Potential of Secondary Metabolites Isolated from Piper sarmentosum Roxb. International Journal of Molecular Sciences, 24(2), 1328.

- [2] Chen, et al. (2015). Chemical constituents of Sabia parviflora. Chinese Traditional and Herbal Drugs, 46(21), 3146-3150.

Substituting dehydroformouregine with non-dehydrogenated analogs (like formouregine) or generic aporphines (such as N-formylanonaine) compromises analytical resolution in extract standardization workflows [1]. The dehydroaporphine core significantly shifts the UV absorption maxima and chromatographic retention times compared to aporphines with a saturated B/C ring system, making generic substitutes unreliable for precise HPLC-DAD quantification [2]. Furthermore, in agricultural bioassays, generic aporphines lack the specific dose-dependent inhibition profile against Botrytis cinerea exhibited by dehydroformouregine, rendering them ineffective for targeted biopesticide formulation studies [1].

Substitution Risk

N-formyl substitution context

Substitution at nitrogen critically influences electronic properties and molecular geometry. N-methyl or unsubstituted analogs may exhibit divergent target-engagement profiles.

Bioactivity profile may diverge

Compounds co-isolated from the same botanical source show distinct antimicrobial activity spectra. Antifungal-specific outcomes may not translate to general antibacterial screening contexts.

References

- [1] Ware, I., et al. (2023). Characterization and Bioactive Potential of Secondary Metabolites Isolated from Piper sarmentosum Roxb. International Journal of Molecular Sciences, 24(2), 1328.

- [2] Cortes, D., et al. (1986). Alkaloids from the Leaves of Guatteria ouregou. Journal of Natural Products, 49(5), 854-858.

Dose-Dependent Inhibition of Botrytis cinerea

In comparative antifungal assays, dehydroformouregine demonstrated dose-dependent inhibition of the phytopathogenic fungus Botrytis cinerea at concentrations ranging from 1.5 to 125 µM [1]. At the upper threshold of 125 µM, dehydroformouregine achieved greater than 80% growth inhibition, outperforming baseline crude extracts and distinguishing itself from co-occurring compounds that showed less than 20% activity against this specific fungal strain [1].

| Evidence Dimension | Fungal growth inhibition (Botrytis cinerea) |

| Target Compound Data | >80% inhibition at 125 µM |

| Comparator Or Baseline | Baseline crude extracts and inactive co-metabolites (<20% inhibition) |

| Quantified Difference | Greater than 4-fold increase in targeted fungal inhibition at matched concentrations |

| Conditions | In vitro antifungal assay against Botrytis cinerea over 7 days |

Validates the procurement of dehydroformouregine as a quantitative reference compound and lead scaffold for developing targeted botanical fungicides.

Chromatographic Differentiation from Saturated Aporphines

Dehydroformouregine acts as a structurally distinct marker for the authentication of Sabia parviflora and Guatteria ouregou extracts [1]. Unlike its saturated counterpart, formouregine, the fully conjugated dehydroaporphine skeleton of dehydroformouregine provides a rigid, planar structure with an extended chromophore[2]. This results in a higher molar absorptivity and distinct UV maxima, allowing for baseline resolution and lower limits of detection (LOD) during HPLC-DAD analysis compared to non-conjugated aporphine analogs[2].

| Evidence Dimension | Chromatographic resolution and UV detectability |

| Target Compound Data | Extended chromophore with distinct UV maxima and high molar absorptivity |

| Comparator Or Baseline | Formouregine (non-dehydro analog) |

| Quantified Difference | Enhanced baseline resolution and lower LOD in complex plant matrices |

| Conditions | HPLC-DAD profiling of medicinal plant extracts |

Essential for QA/QC laboratories needing to differentiate specific medicinal plant species from adulterants using precise marker quantification.

Targeted Bioactivity Profile in Phytochemical Screening

During bioassay-guided fractionation of Piper sarmentosum, dehydroformouregine exhibited a selective antifungal profile, contrasting with co-occurring alkaloids like piperolactam A [1]. While piperolactam A primarily inhibited bacterial growth (>85% inhibition of Aliivibrio fischeri at 100 µM), dehydroformouregine showed high selectivity for fungal targets (B. cinerea) with only mild cytotoxic effects against standard human cell lines [1].

| Evidence Dimension | Pathogen selectivity (Fungal vs. Bacterial) |

| Target Compound Data | High antifungal activity (>80% inhibition of B. cinerea) |

| Comparator Or Baseline | Piperolactam A (>85% antibacterial inhibition, lower antifungal specificity) |

| Quantified Difference | Orthogonal selectivity for fungal over bacterial targets compared to in-class aristolactams |

| Conditions | Parallel antimicrobial and antifungal screening at 100-125 µM |

Ensures researchers procure the correct alkaloid standard when specifically investigating the antifungal, rather than antibacterial, properties of Piper extracts.

Botanical Fungicide Development and Agrochemical Screening

Dehydroformouregine is the right choice as a positive control or lead structural scaffold in agricultural chemistry targeting Botrytis cinerea and other crop-destroying fungi, owing to its proven dose-dependent inhibition profile [1].

QA/QC Standardization of Piper and Sabia Extracts

It serves as a primary analytical reference standard for the HPLC/LC-MS quantification and authentication of commercial extracts derived from Piper sarmentosum and Sabia parviflora, where its distinct UV chromophore allows for precise differentiation from saturated aporphine adulterants [2].

Structure-Activity Relationship (SAR) Studies of Aporphine Alkaloids

Procured by medicinal chemists to compare the biological impact of the N-formyl group and the fully aromatized dehydroaporphine core against standard saturated aporphines in targeted antimicrobial and cytotoxicity assays [1].

Application Fit Matrix

References

- [1] Ware, I., et al. (2023). Characterization and Bioactive Potential of Secondary Metabolites Isolated from Piper sarmentosum Roxb. International Journal of Molecular Sciences, 24(2), 1328.

- [2] Chen, et al. (2015). Chemical constituents of Sabia parviflora. Chinese Traditional and Herbal Drugs, 46(21), 3146-3150.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Explore Compound Types